molecular formula C12H3Cl5O2 B3066226 1,2,3,6,7-Pentachlorodibenzo-p-dioxin CAS No. 71925-15-0

1,2,3,6,7-Pentachlorodibenzo-p-dioxin

Cat. No.: B3066226
CAS No.: 71925-15-0
M. Wt: 356.4 g/mol
InChI Key: RLGWDUHOIIWPGN-UHFFFAOYSA-N
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Description

1,2,3,6,7-Pentachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .


Molecular Structure Analysis

The molecular formula of this compound is C12H3Cl5O2 . The average molecular mass is 356.416 g/mol . The structure consists of a dibenzo-p-dioxin skeleton with five chlorine substituents .


Physical and Chemical Properties Analysis

This compound is a small molecule . It belongs to the class of organic compounds known as chlorinated dibenzo-p-dioxins . These are organic compounds containing a chlorine atom attached to a dibenzo-p-dioxin moiety .

Scientific Research Applications

Aryl Hydrocarbon Receptor Target for Breast Cancer Chemotherapy

Research has shown that compounds structurally related to 1,2,3,6,7-Pentachlorodibenzo-p-dioxin can inhibit the proliferation of estrogen receptor-negative breast cancer cell lines. These compounds act through the aryl hydrocarbon receptor (AhR) pathway, suggesting that AhR is a potential target for treating this type of breast cancer (Zhang et al., 2009).

Dioxin-like Reproductive Effects

A study demonstrated that a mixture of dioxins, including this compound, affects reproductive development in laboratory animals. The mixture, mimicking the relative abundance of these compounds in foodstuffs, was found to significantly delay puberty in both male and female offspring, suggesting dioxin-like compounds' impact on reproductive health (Hamm et al., 2003).

Toxicokinetic Interactions in Mice

Research on the interactions between various chlorinated aromatic hydrocarbons, including this compound, revealed interactive effects on hepatic deposition in mice. The study enhances understanding of how these compounds influence each other's toxicokinetics when administered in mixtures (Jongh et al., 2005).

Biotransformation by Sphingomonas wittichii

Sphingomonas wittichii RW1 has shown the capability to catabolize certain toxic diaryl ether pollutants, including this compound. This demonstrates the bacterium's potential for bioremediation of environmental pollutants (Nam et al., 2006).

Body Mass Index and Serum Levels

A study found that body mass index (BMI) is an important factor when assessing background levels of various dioxins, including this compound. This highlights the need to consider BMI in epidemiological studies involving dioxin exposure (Collins et al., 2007).

Comparative Toxicity in Rats

A comparative study of the toxicity of various chlorinated dibenzo-p-dioxins, including this compound, in rats provided insights into their different absorption rates and potential interactions in mixtures. This research is crucial for understanding the varying toxicological profiles of these compounds (Rozman et al., 2009).

Mechanism of Action

1,2,3,6,7-Pentachlorodibenzo-p-dioxin acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

1,2,3,6,7-Pentachlorodibenzo-p-dioxin is a toxic polychlorinated dibenzo-p-dioxin . It is poisonous when ingested . When heated to decomposition, it emits toxic fumes of chlorine .

Properties

IUPAC Name

1,2,3,6,7-pentachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-2-6-11(9(4)16)19-7-3-5(14)8(15)10(17)12(7)18-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGWDUHOIIWPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(C(=C(C=C3O2)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074091
Record name 1,2,3,6,7-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71925-15-0
Record name 1,2,3,6,7-Pentachlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71925-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,6,7-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6,7-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,7-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGL91IP6FK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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